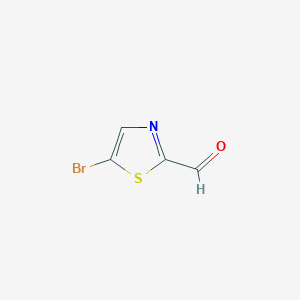

5-Bromothiazole-2-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1,3-thiazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrNOS/c5-3-1-6-4(2-7)8-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYDCPFNVIPHVKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650119 | |

| Record name | 5-Bromo-1,3-thiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933752-44-4 | |

| Record name | 5-Bromo-2-thiazolecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933752-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1,3-thiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1,3-thiazole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromothiazole-2-carbaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromothiazole-2-carbaldehyde is a halogenated heterocyclic aldehyde that serves as a versatile building block in organic synthesis. Its unique trifunctional nature, possessing a reactive aldehyde group, a nucleophilic thiazole ring, and a synthetically adaptable carbon-bromine bond, makes it a valuable precursor for the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a particular focus on its relevance in medicinal chemistry and materials science.

Chemical and Physical Properties

This compound is typically a pale yellow to brown solid.[1] While comprehensive experimental data on its physical properties is limited, its fundamental characteristics are summarized below.

| Property | Value | Source |

| Molecular Formula | C₄H₂BrNOS | [2][3][4][][6] |

| Molecular Weight | 192.03 g/mol | [3][4][] |

| IUPAC Name | 5-bromo-1,3-thiazole-2-carbaldehyde | [2] |

| CAS Number | 933752-44-4 | [2][3] |

| Appearance | Pale yellow to brown solid | [1] |

| Boiling Point (Predicted) | 288.1±32.0 °C | [7] |

| Solubility | Soluble in organic solvents | [1] |

Computed Properties (for reference):

| Property | Value | Source |

| XLogP3 | 1.8 | [2][6] |

| Topological Polar Surface Area | 58.2 Ų | [2][6] |

| Hydrogen Bond Donor Count | 0 | [6] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 1 | [6] |

| Exact Mass | 190.90405 Da | [2] |

Spectroscopic Data

-

¹H NMR: A singlet for the aldehydic proton is expected to appear in the downfield region (δ 9-10 ppm). A singlet for the proton on the thiazole ring would also be present.

-

¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon of the aldehyde (δ 180-190 ppm) and the carbons of the thiazole ring.

-

FT-IR: A strong absorption band corresponding to the C=O stretching of the aldehyde group would be prominent around 1700 cm⁻¹. Other bands would correspond to the C-H, C=N, and C-S stretching and bending vibrations of the thiazole ring.

-

Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of the bromine atom.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily accessible literature, its synthesis can be conceptually designed based on established methodologies for the preparation of similar thiazole derivatives.

A plausible synthetic pathway could involve the bromination of a suitable thiazole precursor followed by the introduction of the formyl group. For instance, starting from 2-aminothiazole, a bromination step could yield 2-amino-5-bromothiazole. Subsequent diazotization and formylation reactions could then lead to the desired product. The reactivity of the aldehyde group allows for various transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions to form Schiff bases or other derivatives. The bromine atom can be substituted through various cross-coupling reactions, enabling the introduction of diverse functionalities at the 5-position of the thiazole ring.

Logical Synthesis Workflow:

References

- 1. CAS 933752-44-4: 5-Bromo-2-thiazolecarboxaldehyde [cymitquimica.com]

- 2. 5-Bromo-1,3-thiazole-2-carbaldehyde | C4H2BrNOS | CID 26370427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 97% | CAS: 933752-44-4 | AChemBlock [achemblock.com]

- 4. acgpubs.org [acgpubs.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds - Google Patents [patents.google.com]

An In-Depth Technical Guide to 5-Bromothiazole-2-carbaldehyde (CAS No. 933752-44-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromothiazole-2-carbaldehyde, a key heterocyclic building block in organic synthesis and medicinal chemistry. The document details its chemical and physical properties, safety and handling information, and established experimental protocols for its synthesis and common reactions. A significant focus is placed on its application in the development of kinase inhibitors, with a representative synthetic workflow and a conceptual signaling pathway illustrated. This guide is intended to be a valuable resource for researchers utilizing this compound in drug discovery and development.

Introduction

This compound, with the CAS number 933752-44-4, is a substituted thiazole derivative that has garnered significant interest in the field of medicinal chemistry.[1] Its unique structure, featuring a reactive aldehyde group and a bromine atom on the thiazole ring, makes it a versatile intermediate for the synthesis of a wide array of biologically active molecules.[1][2] The thiazole moiety itself is a well-recognized pharmacophore present in numerous approved drugs, known for its diverse biological activities.[3] This guide aims to provide a detailed technical resource for professionals working with this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.

| Property | Value | References |

| CAS Number | 933752-44-4 | [1][2][4][][][7] |

| Molecular Formula | C4H2BrNOS | [2][4][][7] |

| Molecular Weight | 192.03 g/mol | [][7] |

| IUPAC Name | 5-bromo-1,3-thiazole-2-carbaldehyde | [4][7] |

| Synonyms | 5-bromo-2-thiazolecarboxaldehyde, 5-bromo-2-formylthiazole | [1][4] |

| Appearance | Pale yellow to brown solid | [1] |

| Purity | Typically ≥97% | [][7] |

| Solubility | Soluble in organic solvents | [1] |

| InChI Key | DYDCPFNVIPHVKC-UHFFFAOYSA-N | [] |

| SMILES | O=CC1=NC=C(Br)S1 | [7] |

Safety and Handling

This compound is classified as an irritant and should be handled with appropriate safety precautions in a well-ventilated fume hood.

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Measures:

-

Wear protective gloves, clothing, and eye/face protection.[7]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[7]

-

Use only outdoors or in a well-ventilated area.

-

In case of contact with skin, wash with plenty of water.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled, remove person to fresh air and keep comfortable for breathing.

Experimental Protocols

Synthesis of this compound

Reaction Scheme: 2,5-Dibromothiazole + n-BuLi → 5-Bromo-2-lithiothiazole 5-Bromo-2-lithiothiazole + DMF → this compound

General Procedure (Hypothetical):

-

Preparation: A solution of 2,5-dibromothiazole in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Lithiation: A solution of n-butyllithium (n-BuLi) in hexanes (1.0 equivalent) is added dropwise to the cooled solution, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for a specified time to allow for the halogen-metal exchange to occur.

-

Formylation: Anhydrous N,N-dimethylformamide (DMF) (1.2 equivalents) is added dropwise to the reaction mixture. The mixture is stirred at -78 °C for a period and then allowed to warm to room temperature.

-

Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Common Reactions of this compound

The aldehyde functional group of this compound allows for a variety of subsequent chemical transformations, making it a valuable intermediate.

Reductive amination is a widely used method to form amines from aldehydes or ketones.[9]

General Protocol:

-

Iminium Ion Formation: this compound (1.0 equivalent) and a primary or secondary amine (1.0-1.2 equivalents) are dissolved in a suitable solvent (e.g., methanol, dichloroethane). A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the formation of the iminium ion intermediate.

-

Reduction: A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN) (1.5-2.0 equivalents), is added to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones.[10]

General Protocol:

-

Ylide Formation: A phosphonium salt (e.g., (methoxymethyl)triphenylphosphonium chloride) is suspended in an anhydrous solvent (e.g., THF) under an inert atmosphere. A strong base (e.g., n-BuLi, potassium tert-butoxide) is added to generate the phosphorus ylide.

-

Reaction with Aldehyde: A solution of this compound (1.0 equivalent) in the same anhydrous solvent is added dropwise to the ylide solution at a low temperature (e.g., -78 °C or 0 °C).

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred until completion, as monitored by TLC.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product, which contains the desired alkene and triphenylphosphine oxide, is purified by column chromatography.

Applications in Drug Discovery and Development

The thiazole scaffold is a privileged structure in medicinal chemistry, and this compound serves as a key starting material for the synthesis of various biologically active compounds, particularly kinase inhibitors.[3][11] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[12]

Role in Kinase Inhibitor Synthesis

This compound can be elaborated through multi-step synthetic sequences to generate complex heterocyclic systems that can effectively target the ATP-binding site of kinases. The aldehyde group provides a handle for building out one part of the molecule, while the bromine atom can be utilized in cross-coupling reactions (e.g., Suzuki or Stille coupling) to introduce diverse substituents that can enhance binding affinity and selectivity for the target kinase.[13]

Experimental Workflow: Synthesis of a Hypothetical Kinase Inhibitor Intermediate

The following diagram illustrates a typical experimental workflow for the synthesis of a more complex intermediate from this compound, which could then be used in the final steps of synthesizing a kinase inhibitor.

Conceptual Signaling Pathway: Kinase Inhibition

The diagram below provides a simplified, conceptual representation of how a kinase inhibitor derived from this compound might function within a cellular signaling pathway.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, with significant applications in the field of drug discovery, particularly in the development of kinase inhibitors. This technical guide has provided a comprehensive overview of its properties, handling, and synthetic utility, offering a foundation for its effective use in research and development. The provided experimental workflows and conceptual diagrams serve to illustrate its practical application in the synthesis of potential therapeutic agents.

References

- 1. CAS 933752-44-4: 5-Bromo-2-thiazolecarboxaldehyde [cymitquimica.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Bromo-1,3-thiazole-2-carbaldehyde | C4H2BrNOS | CID 26370427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound 97% | CAS: 933752-44-4 | AChemBlock [achemblock.com]

- 8. researchgate.net [researchgate.net]

- 9. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 10. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 11. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

An In-Depth Technical Guide on the Molecular Weight of 5-Bromothiazole-2-carbaldehyde

This technical guide provides a comprehensive overview of the molecular weight and related physicochemical properties of 5-Bromothiazole-2-carbaldehyde, a heterocyclic organic compound of interest in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below. These values are crucial for experimental design, analytical method development, and computational modeling.

| Property | Value |

| Molecular Formula | C4H2BrNOS[1][] |

| Molecular Weight | 192.04 g/mol [1][3] |

| Exact Mass | 190.90405 Da[1][3] |

| IUPAC Name | 5-bromo-1,3-thiazole-2-carbaldehyde[] |

| CAS Number | 933752-44-4[4] |

| InChI Key | DYDCPFNVIPHVKC-UHFFFAOYSA-N[1][] |

Methodology for Molecular Weight Determination

The molecular weight of a compound such as this compound is a critical parameter, typically determined through one of two primary methods:

-

Calculation from Molecular Formula: The molecular weight is calculated by summing the atomic weights of all constituent atoms in the molecular formula (C4H2BrNOS). Using the standard atomic weights of carbon, hydrogen, bromine, nitrogen, oxygen, and sulfur, the molecular weight is determined to be approximately 192.04 g/mol .[1][3] This value represents the weighted average of the masses of the different isotopes of each element.

-

Mass Spectrometry: This experimental technique provides the exact mass of the molecule by measuring the mass-to-charge ratio of its ions. For this compound, the exact mass is 190.90405 Da.[1][3] This value corresponds to the mass of the most abundant isotope of each element in the molecule. The difference between the molecular weight and the exact mass arises from the presence of natural isotopes.

Logical Relationship of Elemental Composition to Molecular Weight

The following diagram illustrates the hierarchical contribution of each element's atomic mass to the overall molecular weight of this compound.

References

Spectroscopic Profile of 5-Bromothiazole-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 5-Bromothiazole-2-carbaldehyde. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is essential for the unambiguous identification, characterization, and quality control of this compound in research and development settings.

Molecular Structure and Properties

This compound is a halogenated thiazole derivative with the molecular formula C₄H₂BrNOS.[1] Its structure, featuring a bromine atom at the 5-position and an aldehyde group at the 2-position of the thiazole ring, makes it a valuable building block in medicinal chemistry and materials science.

Molecular Weight: 192.03 g/mol Exact Mass: 190.90405 Da[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound provide key insights into its chemical environment.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum reveals the presence and connectivity of hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.91 | s | 1H | Aldehyde proton (-CHO) |

| 8.53 | s | 1H | Thiazole proton (H-4) |

Spectra recorded on a 400 MHz instrument in DMSO-d6.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 183.9 | Aldehyde carbon (C=O) |

| 164.5 | Thiazole carbon (C-2) |

| 150.3 | Thiazole carbon (C-4) |

| 121.2 | Thiazole carbon (C-5) |

Spectra recorded on a 101 MHz instrument in DMSO-d6.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2850-2750 | Medium | C-H stretch of the aldehyde |

| ~1700-1680 | Strong | C=O stretch of the aromatic aldehyde |

| ~1550-1450 | Medium to Strong | C=C and C=N stretching of the thiazole ring |

| ~800-700 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about the structure.

Expected Molecular Ion Peak: The mass spectrum of this compound will show a characteristic isotopic pattern for a compound containing one bromine atom. There will be two peaks of nearly equal intensity for the molecular ion (M⁺) and M+2, corresponding to the isotopes ⁷⁹Br and ⁸¹Br.

-

[M]⁺: m/z ≈ 191

-

[M+2]⁺: m/z ≈ 193

Expected Fragmentation: Common fragmentation patterns for aldehydes include the loss of the aldehyde proton (M-1) or the entire formyl group (M-29). The thiazole ring is relatively stable and may remain intact as a major fragment.

Experimental Protocols

While the specific experimental protocols for the cited data were not detailed in the available resources, the following are general methodologies for obtaining such spectroscopic data.

NMR Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, such as DMSO-d6. The ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The sample can be prepared as a KBr pellet, a nujol mull, or analyzed directly as a solid using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry

Mass spectra can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, the sample is introduced into the mass spectrometer and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 5-Bromothiazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromothiazole-2-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The reactivity of its aldehyde group dictates its utility as a precursor for a diverse array of complex molecules. This technical guide provides a comprehensive overview of the chemical behavior of the aldehyde functionality in this compound, detailing its participation in key organic transformations. This document summarizes reaction protocols, presents quantitative data, and offers visual representations of reaction pathways and experimental workflows to serve as a practical resource for researchers in drug discovery and organic synthesis.

Introduction

The thiazole moiety is a prominent scaffold in numerous biologically active compounds. The presence of a bromine atom and an aldehyde group on the thiazole ring in this compound offers two distinct points for chemical modification, making it a valuable intermediate in the synthesis of novel pharmaceuticals and functional materials. The electrophilic nature of the aldehyde carbon, influenced by the electron-withdrawing properties of the thiazole ring, governs its reactivity towards nucleophiles. This guide focuses on the principal reactions of this aldehyde group, providing insights into its synthetic potential.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 933752-44-4 |

| Molecular Formula | C₄H₂BrNOS |

| Molecular Weight | 192.04 g/mol |

| IUPAC Name | 5-bromo-1,3-thiazole-2-carbaldehyde |

| Appearance | Solid |

| Topological Polar Surface Area | 58.2 Ų |

| Hydrogen Bond Donor Count | 0 |

Reactivity of the Aldehyde Group

The aldehyde group in this compound is a key functional handle for a variety of chemical transformations, including nucleophilic additions and condensation reactions. The electron-withdrawing nature of the thiazole ring enhances the electrophilicity of the carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate which is subsequently protonated to yield the alcohol product.

Caption: General mechanism of nucleophilic addition to the aldehyde.

The aldehyde group can be readily reduced to a primary alcohol, 5-bromo-2-(hydroxymethyl)thiazole, using common reducing agents.

Experimental Protocol: Reduction with Sodium Borohydride [1]

-

Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol at room temperature.

-

Add sodium borohydride (NaBH₄) (1.1-1.5 eq) portion-wise to the solution.

-

Stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water or dilute hydrochloric acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel.

Table 2: Reduction of 2-Formylthiazole Derivatives

| Substrate | Reducing Agent | Solvent | Product | Yield (%) | Reference |

| 2-Formylthiazole | NaBH₄ | Methanol | 2-(Hydroxymethyl)thiazole | >95 | Generic |

Condensation Reactions

Condensation reactions involving the aldehyde group are pivotal for carbon-carbon and carbon-nitrogen bond formation.

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, catalyzed by a weak base, to form a new carbon-carbon double bond.[2]

Caption: Experimental workflow for the Knoevenagel condensation.

Experimental Protocol: Knoevenagel Condensation with Malononitrile [3]

-

To a solution of this compound (1.0 eq) and malononitrile (1.0-1.2 eq) in a suitable solvent like ethanol or toluene, add a catalytic amount of a weak base (e.g., piperidine or DABCO).

-

Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to induce precipitation of the product.

-

Filter the solid product, wash with a cold solvent, and dry under vacuum.

-

If necessary, purify the product further by recrystallization or column chromatography.

Table 3: Knoevenagel Condensation of Heterocyclic Aldehydes with Malononitrile

| Aldehyde | Catalyst | Solvent | Time | Yield (%) | Reference |

| Thiophene-2-carboxaldehyde | Various | Various | Varies | Good to Excellent | [3] |

| Furfural | GaCl₃ | Solvent-free | 2 min | 98 | [4] |

Note: While specific data for this compound is limited, high yields are anticipated under optimized conditions.

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and phosphorus ylides.[5]

Experimental Protocol: Wittig Reaction with a Phosphonium Ylide [6]

-

Prepare the phosphonium ylide in situ by treating the corresponding phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous aprotic solvent (e.g., THF or DMSO) under an inert atmosphere.

-

Add a solution of this compound (1.0 eq) in the same solvent to the ylide solution at an appropriate temperature (often 0 °C to room temperature).

-

Stir the reaction mixture until completion, as monitored by TLC.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the crude product by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.

Table 4: Wittig Reaction of Heterocyclic Aldehydes

| Aldehyde | Ylide | Base | Solvent | Product | Yield (%) | Reference |

| 2-Methoxy-1,3-thiazole-4-carbaldehyde | Ph₃P=CH₂ | n-BuLi | THF | 4-Vinyl-2-methoxy-1,3-thiazole | Good | [6] |

The reaction of this compound with primary amines yields imines, also known as Schiff bases, which are valuable intermediates in organic synthesis and possess a wide range of biological activities.[7][8]

Caption: Mechanism of imine formation from an aldehyde and a primary amine.

Experimental Protocol: Synthesis of a Schiff Base [8]

-

Dissolve this compound (1.0 eq) and the primary amine (1.0-1.1 eq) in a suitable solvent, such as ethanol or methanol.

-

Add a catalytic amount of an acid (e.g., acetic acid) to the mixture.

-

Stir the reaction at room temperature or under reflux for several hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to allow the Schiff base to crystallize.

-

Collect the product by filtration, wash with a cold solvent, and dry. Recrystallization can be performed for further purification if necessary.

Table 5: Synthesis of Schiff Bases from Bromo-substituted Aldehydes

| Aldehyde | Amine | Solvent | Product | Yield (%) | Reference |

| 5-Bromosalicylaldehyde | 2-Aminobenzothiazole | Ethanol | 5-Bromo-2-hydroxybenzylidene-2-aminobenzothiazole | Good | [8] |

| 5-Bromo-2-thiophene carboxaldehyde | 2-Aminothiophenol | - | 2-((5-bromothiophen-2-yl)methyleneamino)benzenethiol | Good | [7] |

Oxidation to Carboxylic Acid

The aldehyde group can be oxidized to a carboxylic acid, 5-bromothiazole-2-carboxylic acid, using various oxidizing agents.

Experimental Protocol: Oxidation with an Oxidizing Agent

-

Dissolve this compound in a suitable solvent.

-

Add the oxidizing agent (e.g., potassium permanganate, chromic acid) under controlled temperature conditions.

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC).

-

Work up the reaction mixture, which typically involves quenching any excess oxidant, followed by extraction and purification of the carboxylic acid product.

Note: Specific, reliable protocols for the direct oxidation of this compound were not found in the searched literature. The choice of oxidant and reaction conditions would need to be carefully selected to avoid unwanted side reactions with the thiazole ring and the bromine substituent.

Applications in Drug Development

This compound serves as a crucial starting material for the synthesis of various compounds with potential therapeutic applications. The reactivity of the aldehyde group allows for the introduction of diverse functionalities, leading to the generation of libraries of compounds for biological screening. For instance, derivatives of 2-aminothiazoles, which can be synthesized from this aldehyde, have shown a wide range of biological activities.[9]

Conclusion

The aldehyde group of this compound is a versatile and reactive functional group that enables a wide array of chemical transformations. Its participation in nucleophilic additions, condensations, and redox reactions makes it an invaluable precursor in the synthesis of complex heterocyclic molecules for pharmaceutical and materials science applications. This guide provides a foundational understanding of its reactivity and offers practical experimental guidance for its utilization in organic synthesis. Further exploration of its reaction scope is warranted to fully exploit its potential in the development of novel chemical entities.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. bhu.ac.in [bhu.ac.in]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Bromine in the Reactivity of 5-Bromothiazole-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Bromothiazole-2-carbaldehyde is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical and biologically active molecules. The strategic placement of a bromine atom at the 5-position of the thiazole ring, coupled with the presence of a carbaldehyde group at the 2-position, imparts a unique reactivity profile to the molecule. This technical guide provides an in-depth analysis of the role of the bromine atom in directing the reactivity of this compound, with a focus on its application in palladium-catalyzed cross-coupling reactions. This document will detail experimental protocols, present quantitative data, and provide visualizations of key reaction pathways to support researchers in the effective utilization of this important synthetic intermediate.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective use in chemical synthesis. The table below summarizes key properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₄H₂BrNOS | [1][] |

| Molecular Weight | 192.03 g/mol | [] |

| Appearance | Light yellow to yellow solid | [3] |

| CAS Number | 933752-44-4 | [1][][4] |

| IUPAC Name | 5-bromo-1,3-thiazole-2-carbaldehyde | [4] |

| SMILES | O=Cc1ncc(Br)s1 | [1] |

| InChI Key | DYDCPFNVIPHVKC-UHFFFAOYSA-N | [4] |

The Influence of the Bromine Atom on Reactivity

The bromine atom at the 5-position of the thiazole ring plays a multifaceted role in governing the reactivity of this compound. Its influence can be understood through the interplay of electronic and steric effects.

Electronic Effects:

The bromine atom is an electron-withdrawing group due to its high electronegativity, exerting a negative inductive effect (-I) on the thiazole ring.[5] This electron withdrawal deactivates the aromatic ring towards electrophilic substitution. However, and more importantly for its synthetic utility, this effect makes the carbon atom to which it is attached (C5) electrophilic and susceptible to nucleophilic attack, a key step in many cross-coupling reactions.[6]

Furthermore, the lone pairs of electrons on the bromine atom can participate in resonance (+M effect), donating electron density back to the thiazole ring.[5] While the inductive effect generally outweighs the resonance effect for halogens, this resonance donation can influence the regioselectivity of certain reactions. The overall result of these electronic effects is an activated C-Br bond that is amenable to oxidative addition in palladium-catalyzed cross-coupling reactions.

Steric Effects:

The presence of the bromine atom at the 5-position can also exert steric hindrance, which can influence the approach of reagents to the adjacent positions on the ring. However, in the context of cross-coupling reactions where the reaction occurs at the C-Br bond, this steric effect is generally minimal and does not significantly impede the approach of the palladium catalyst.

Synthesis of this compound

While various methods for the synthesis of brominated thiazoles exist, a common route to this compound involves the direct bromination of 2-formylthiazole.

Experimental Protocol: Synthesis via Bromination

Materials:

-

2-Formylthiazole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN)

-

Stir bar

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

To a solution of 2-formylthiazole (1.0 eq) in acetonitrile, add N-Bromosuccinimide (1.1 eq) in one portion.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.

Note: This is a generalized protocol and may require optimization for specific scales and conditions.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond in this compound is the primary site of reactivity in a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester. This compound is an excellent substrate for this reaction.

Quantitative Data for Suzuki-Miyaura Coupling:

| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 95 | 18 | 75-85 |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₂CO₃ (3) | Toluene | 100 | 12 | 80-90 |

| 3-Chlorophenylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ (2.5) | DMF | 110 | 24 | 65-75 |

Note: Yields are based on similar reactions and may require optimization for this specific substrate.[7]

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-Dioxane/Water, 4:1)

-

Schlenk flask

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the palladium catalyst and the degassed solvent.

-

Heat the reaction mixture to the desired temperature and monitor by TLC.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.[1]

Logical Workflow for Suzuki-Miyaura Coupling:

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is highly valuable for introducing alkynyl moieties into organic molecules.

Quantitative Data for Sonogashira Coupling:

| Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4-6 | ~93 |

| Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 12-24 | ~85 |

Note: Yields are based on reactions with 5-bromoindole and provide a good indication for this compound.[8]

Experimental Protocol: Sonogashira Coupling

Materials:

-

This compound

-

Terminal alkyne (1.2 eq)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)

-

Copper(I) iodide (CuI, 5 mol%)

-

Base (e.g., Triethylamine, 2.0 eq)

-

Solvent (e.g., DMF)

-

Schlenk flask

-

Inert atmosphere (Argon)

Procedure:

-

In a Schlenk flask, combine this compound (1.0 eq), the palladium catalyst, and CuI.

-

Evacuate and backfill the flask with argon three times.

-

Add the anhydrous, degassed solvent and the base.

-

Add the terminal alkyne dropwise.

-

Heat the reaction mixture to the desired temperature and stir until completion (monitored by TLC).

-

Upon completion, cool the reaction, pour into a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography.[8]

Catalytic Cycle of the Sonogashira Reaction:

Caption: A simplified representation of the Sonogashira catalytic cycle.

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is a powerful tool for the vinylation of aryl halides.

Quantitative Data for Heck Reaction:

| Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Styrene | Na₂PdCl₄ (5) | SPhos (15) | Na₂CO₃ (4) | MeCN/H₂O (1:1) | 150 (MW) | 0.25 | >95 |

| n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 20 | ~97 |

| Methyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | DMF | 110 | 12 | High |

Note: Yields are based on reactions with 5-bromoindole and are indicative for this compound.[9]

Experimental Protocol: Heck Reaction

Materials:

-

This compound

-

Alkene (1.5 eq)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

-

Ligand (e.g., PPh₃, 4 mol%)

-

Base (e.g., Et₃N, 1.5 eq)

-

Solvent (e.g., DMF)

-

Schlenk flask or microwave vial

-

Inert atmosphere (Argon)

Procedure:

-

To a Schlenk flask or microwave vial, add this compound (1.0 eq), the palladium catalyst, the ligand, and the base.

-

Purge the vessel with an inert gas.

-

Add the degassed solvent and the alkene.

-

Heat the reaction mixture to the specified temperature (conventional heating or microwave irradiation) and monitor by TLC.

-

After completion, cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography.[9]

Experimental Workflow for the Heck Reaction:

Caption: A generalized experimental workflow for the Heck reaction.

Spectroscopic Data

The characterization of this compound and its reaction products relies on various spectroscopic techniques. Below are the expected spectroscopic data for the title compound.

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 10.01 (s, 1H, -CHO)

-

δ 7.90 (s, 1H, thiazole-H4)

¹³C NMR (DMSO-d₆, 151 MHz):

-

δ 193.0 (CHO)

-

δ 152.7 (C2)

-

δ 148.3 (C4)

-

δ 108.5 (C5)

Note: These are predicted chemical shifts based on similar structures and may vary slightly.[10]

FTIR (KBr, cm⁻¹):

-

~3100-3000 (C-H aromatic stretch)

-

~1680-1660 (C=O aldehyde stretch)

-

~1550-1450 (C=C and C=N ring stretching)

-

~800-700 (C-Br stretch)

Conclusion

The bromine atom in this compound is a key determinant of its chemical reactivity, rendering it an exceptionally useful building block in organic synthesis. Its electron-withdrawing nature activates the C5 position for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Heck reactions. This technical guide has provided a comprehensive overview of the role of bromine in this molecule's reactivity, along with detailed experimental protocols and quantitative data to aid researchers in the strategic design and execution of synthetic routes for the development of novel pharmaceuticals and functional materials. The provided workflows and diagrams offer a clear and concise visual representation of the key transformations discussed.

References

- 1. This compound 97% | CAS: 933752-44-4 | AChemBlock [achemblock.com]

- 3. 5-Bromo-1,3-thiazole-2-carboxaldehyde | 933752-44-4 [chemicalbook.com]

- 4. 5-Bromo-1,3-thiazole-2-carbaldehyde | C4H2BrNOS | CID 26370427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. rsc.org [rsc.org]

An In-depth Technical Guide to the Isomers of Bromothiazole Carbaldehyde and Their Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of bromothiazole carbaldehyde, a class of heterocyclic compounds with significant potential in pharmaceutical and materials science research. This document details their chemical and physical properties, experimental protocols for their synthesis and characterization, and their roles in biological pathways, particularly in the context of drug development.

Core Isomers and Their Physicochemical Properties

The positional isomerism of the bromo and carbaldehyde (formyl) groups on the thiazole ring gives rise to several key isomers. The properties of the most common isomers are summarized below.

| Property | 4-Bromo-2-formylthiazole | 2-Bromo-5-formylthiazole | 2-Bromo-4-formylthiazole | 5-Bromo-2-formylthiazole |

| Synonyms | 4-Bromothiazole-2-carbaldehyde | 2-Bromothiazole-5-carboxaldehyde, 2-Bromo-5-formylthiazole | 2-Bromothiazole-4-carboxaldehyde, 2-Bromo-4-formylthiazole | 5-Bromothiazole-2-carboxaldehyde, 5-Bromo-2-formylthiazole |

| CAS Number | 167366-05-4[1][2] | 464192-28-7[3][4] | 5198-80-1[5] | 933752-44-4[6][7][] |

| Molecular Formula | C₄H₂BrNOS[1][2] | C₄H₂BrNOS[3][4] | C₄H₂BrNOS[5] | C₄H₂BrNOS[6][7][] |

| Molecular Weight | 192.03 g/mol [2] | 192.03 g/mol [4] | 192.04 g/mol [5] | 192.03 g/mol [7][] |

| Appearance | Yellow solid[1] | Solid[4] | Light yellow crystalline powder[5] | Yellow solid[9] |

| Melting Point (°C) | 66-70[2][10] | 108-113[2][4] | 126-132 | Not available |

| Purity | ≥ 96%[2] | ≥ 97%[4] | ≥ 95% (HPLC)[5] | ≥ 97%[7] |

| Storage Conditions | 0-8 °C[1] | 2-8 °C[4] | 0-8 °C[5] | 0-8 °C[9] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for the structural elucidation and differentiation of these isomers.

¹H and ¹³C NMR Spectroscopy

Infrared (IR) Spectroscopy

The IR spectra of all isomers will display a strong characteristic absorption band for the carbonyl (C=O) stretching vibration of the aldehyde group, typically in the region of 1680-1715 cm⁻¹. The exact frequency can be influenced by the electronic effects of the bromine atom and its position on the ring. The C-H stretching vibration of the aldehyde group usually appears as a pair of weak bands in the 2700-2900 cm⁻¹ region. The fingerprint region (below 1500 cm⁻¹) will show complex patterns of absorptions corresponding to the vibrations of the thiazole ring and C-Br bond, which can be used to distinguish between the isomers.[11]

Experimental Protocols

The synthesis of bromothiazole carbaldehydes often involves the formylation of a corresponding bromothiazole precursor. The following is a generalized experimental protocol based on common synthetic methodologies, such as the use of Grignard reagents.[5]

Synthesis of 2-Bromothiazole-5-carbaldehyde (Representative Protocol)

Materials:

-

2,5-Dibromothiazole

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous THF. A solution of 2,5-dibromothiazole in anhydrous THF is added dropwise to initiate the Grignard reaction. The reaction mixture is stirred at room temperature until the magnesium is consumed.

-

Formylation: The freshly prepared Grignard reagent is cooled to 0 °C in an ice bath. N,N-Dimethylformamide (DMF) is then added dropwise, and the reaction mixture is stirred at this temperature for a specified period, followed by stirring at room temperature.

-

Work-up: The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-bromothiazole-5-carbaldehyde.

Characterization: The structure and purity of the synthesized compound are confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Applications in Drug Development and Biological Pathways

Bromothiazole derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[12][13][14] Their utility stems from their ability to act as versatile intermediates in the synthesis of more complex, biologically active molecules.[1]

Anticancer Activity

Derivatives of bromothiazole carbaldehydes have shown promise as anticancer agents.[12] For instance, 2-bromothiazole-5-carbaldehyde is a reactant in the preparation of thienopyridines that act as potent inhibitors of checkpoint kinase 1 (CHK1), a crucial regulator of the cell cycle.[] Inhibition of CHK1 can lead to cell cycle arrest and apoptosis in cancer cells. The general mechanism involves the modulation of key signaling pathways that control cell proliferation and survival.[3]

Caption: Generalized signaling pathway illustrating the anticancer mechanism of a bromothiazole carbaldehyde derivative through inhibition of CHK1, leading to cell cycle arrest and apoptosis.

Antimicrobial and Anti-inflammatory Applications

These compounds also serve as key intermediates in the synthesis of novel anti-inflammatory and antimicrobial agents.[1] The thiazole ring is a core component of many clinically used drugs, and the presence of the bromo and carbaldehyde functionalities provides synthetic handles for further molecular elaboration to optimize biological activity.[13]

Synthetic and Experimental Workflow

The general workflow for the synthesis, purification, and characterization of a bromothiazole carbaldehyde isomer is depicted below.

Caption: A logical workflow for the synthesis and characterization of bromothiazole carbaldehyde isomers.

Conclusion

The isomers of bromothiazole carbaldehyde represent a class of valuable and versatile building blocks in organic synthesis and medicinal chemistry. Their distinct physicochemical properties and reactive functional groups allow for the generation of diverse molecular libraries for drug discovery and materials science applications. Further research into their specific biological mechanisms of action will continue to unlock their full therapeutic potential.

References

- 1. rsc.org [rsc.org]

- 2. 4-Bromothiazole-2-carboxaldehyde 96 167366-05-4 [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. 2-Bromothiazole-5-carboxaldehyde 97 464192-28-7 [sigmaaldrich.com]

- 5. CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds - Google Patents [patents.google.com]

- 6. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-Bromothiazole-2-carbaldehyde 97% | CAS: 933752-44-4 | AChemBlock [achemblock.com]

- 9. researchgate.net [researchgate.net]

- 10. beilstein-journals.org [beilstein-journals.org]

- 11. benchchem.com [benchchem.com]

- 12. chemimpex.com [chemimpex.com]

- 13. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 14. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromothiazole-2-carbaldehyde Derivatives and Analogs for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromothiazole-2-carbaldehyde and its derivatives, focusing on their synthesis, physicochemical properties, and diverse biological activities. This document is intended to serve as a valuable resource for researchers and professionals engaged in the field of medicinal chemistry and drug development, offering detailed experimental protocols, quantitative biological data, and visual representations of key chemical and biological pathways.

Introduction

The thiazole nucleus is a prominent scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities.[1][2] this compound serves as a versatile starting material for the synthesis of a multitude of derivatives, including Schiff bases and hydrazones, which have shown significant potential as antimicrobial and anticancer agents.[3][4][5] The presence of the bromine atom at the 5-position and the aldehyde group at the 2-position provides reactive sites for further molecular modifications, allowing for the generation of diverse chemical libraries for biological screening.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound and its analogs is crucial for predicting their behavior in biological systems and for guiding the design of new derivatives.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Properties |

| This compound | C4H2BrNOS | 192.04 | 933752-44-4 | XLogP3-AA: 1.8, TPSA: 58.2 Ų, H-Bond Donor Count: 0.[6] |

| Thiazole-2-carbaldehyde | C4H3NOS | 113.14 | 10200-59-6 | XLogP3-AA: 0.7, TPSA: 58.2 Ų, H-Bond Donor Count: 0.[7] |

| Thiazole-5-carbaldehyde | C4H3NOS | 113.14 | 1003-32-3 | A versatile building block in organic synthesis.[8] |

| 5-Fluorothiazole-2-carbaldehyde | C4H2FNOS | 131.13 | 1211542-10-7 | Predicted Boiling Point: 314.9±34.0 °C, Density: 1.655±0.06 g/cm³.[9] |

Synthesis of this compound Derivatives

The aldehyde functionality of this compound is a key feature that allows for the straightforward synthesis of various derivatives, most notably Schiff bases and hydrazones, through condensation reactions.

General Synthesis Workflow

The synthesis of biologically active derivatives from this compound typically follows a structured workflow, from the initial reaction to the final biological evaluation.

Experimental Protocol: Synthesis of Schiff Base Derivatives

This protocol describes a general method for the synthesis of Schiff bases from this compound and a primary amine.

Materials:

-

This compound

-

Substituted primary amine (e.g., 2-aminobenzothiazole)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

In a round-bottom flask, dissolve 0.01 moles of this compound in 25 mL of absolute ethanol.

-

To this solution, add an equimolar amount (0.01 moles) of the selected primary amine.

-

Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The precipitated solid product is collected by vacuum filtration.

-

The crude product is washed with a small amount of cold ethanol to remove any unreacted starting materials.

-

The final product is purified by recrystallization from a suitable solvent, such as ethanol.[10]

Biological Activities and Quantitative Data

Derivatives of this compound have been investigated for a range of biological activities, with antimicrobial and anticancer properties being the most prominent.

Antimicrobial Activity

Thiazole-containing compounds are known for their broad-spectrum antimicrobial activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for some thiazole derivatives against various microbial strains.

| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |

| 2-Hydrazone-bridged benzothiazole (Cpd 37) | Pseudomonas aeruginosa | 4 | [4] |

| Thiazol-2(3H)-imine (Cpd 2e) | Candida parapsilosis | 1.23 | [11] |

| 2-Aminothiazole sulfonamide (Cpd 8) | - | SOD IC50: 188.27 µM | [12] |

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of thiazole derivatives. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 6-chloro-2-hydrazone(3-fluorophenyl)benzothiazole (Cpd 38) | Capan-1 (Pancreatic) | 0.6 | [4] |

| 6-chloro-2-hydrazone(3-fluorophenyl)benzothiazole (Cpd 38) | NCI-H460 (Lung) | 0.9 | [4] |

| Thiazolyl hydrazone (Cpd 7) | HepG2 (Liver) | 316 | [13] |

| Schiff's base of 2-amino benzothiazole (SP16) | HeLa (Cervical) | 2.517 (µg/ml) | [14] |

| Thiazole-coumarin hybrid (2a) | PI3K | 0.174 | [15] |

| Thiazole-coumarin hybrid (6a) | PI3K | 0.131 | [15] |

| Thiazole derivative (3b) | PI3Kα | 0.086 | [1][16] |

| Thiazole derivative (3b) | mTOR | 0.221 | [1][16] |

Signaling Pathways in Cancer

Thiazole derivatives have been identified as inhibitors of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[1][15][16][17]

Experimental Protocols for Biological Assays

Protocol for MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (this compound derivatives)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well sterile microplates

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[18]

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO, final concentration ≤ 0.5%).[18]

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.[7]

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well. Incubate for an additional 2-4 hours at 37°C.[19][20]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol for Antimicrobial Susceptibility Testing (Agar Disk Diffusion)

The Kirby-Bauer disk diffusion method is a standard procedure for determining the susceptibility of bacteria to antimicrobials.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton agar plates

-

Sterile saline

-

0.5 McFarland turbidity standard

-

Sterile cotton swabs

-

Filter paper disks

-

Test compounds (this compound derivatives)

-

Standard antibiotic disks (positive control)

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline with a turbidity equivalent to the 0.5 McFarland standard.[21][22]

-

Plate Inoculation: Within 15 minutes of preparation, dip a sterile swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to obtain a confluent lawn of growth.[23]

-

Disk Application: Prepare sterile filter paper disks impregnated with a known concentration of the test compounds. Aseptically place the disks on the inoculated agar surface, ensuring they are firmly in contact with the agar. Also, place a standard antibiotic disk as a positive control.[9]

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours.[22]

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

-

Interpretation: The size of the zone of inhibition is indicative of the antimicrobial activity of the compound.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant potential in drug discovery, particularly in the development of novel antimicrobial and anticancer agents. The synthetic accessibility of this scaffold allows for the creation of diverse libraries of compounds for biological evaluation. The data and protocols presented in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry.

References

- 1. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. sphinxsai.com [sphinxsai.com]

- 6. 5-Bromo-1,3-thiazole-2-carbaldehyde | C4H2BrNOS | CID 26370427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ijprajournal.com [ijprajournal.com]

- 8. chemimpex.com [chemimpex.com]

- 9. pdb.apec.org [pdb.apec.org]

- 10. ijfmr.com [ijfmr.com]

- 11. jocpr.com [jocpr.com]

- 12. dovepress.com [dovepress.com]

- 13. researchgate.net [researchgate.net]

- 14. ijper.org [ijper.org]

- 15. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]

- 16. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. asm.org [asm.org]

- 22. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 23. hardydiagnostics.com [hardydiagnostics.com]

Stability and Storage of 5-Bromothiazole-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage of 5-Bromothiazole-2-carbaldehyde (CAS No: 933752-44-4), a key building block in organic synthesis. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and shelf-life in research and development applications. This document outlines recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.

Physicochemical Properties and Recommended Storage

This compound is a solid, typically appearing as a light yellow to yellow powder. Key physicochemical data are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C4H2BrNOS |

| Molecular Weight | 192.04 g/mol |

| Appearance | Light yellow to yellow solid |

| Storage Temperature | 2-8°C, under inert atmosphere (e.g., Nitrogen or Argon)[1][2] |

To maintain the integrity of this compound, it is imperative to store it under refrigerated conditions (2-8°C) and in an inert atmosphere.[1][2] This minimizes the risk of degradation from atmospheric moisture and oxygen.

Potential Degradation Pathways

While specific degradation kinetics for this compound are not extensively documented in publicly available literature, its chemical structure—an aromatic aldehyde attached to a brominated thiazole ring—suggests susceptibility to several degradation pathways common to these functional groups.

-

Oxidation: The aldehyde functional group is prone to oxidation, which could convert it to the corresponding carboxylic acid. The presence of atmospheric oxygen can facilitate this process.

-

Hydrolysis: Under acidic or basic conditions, the thiazole ring may be susceptible to hydrolysis, potentially leading to ring-opening and the formation of various degradation products.

-

Photodegradation: Thiazole-containing compounds, particularly those with aromatic substituents, can be sensitive to light.[3][4] Exposure to UV or visible light may induce photo-oxygenation, potentially leading to complex rearrangements and degradation of the thiazole moiety.[3][4]

-

Polymerization: Aldehydes, in general, can be prone to polymerization, which would be observed as the formation of precipitates or a change in the physical appearance of the compound.

The following diagram illustrates the logical relationship of potential degradation stressors.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a forced degradation study coupled with a stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended.

Forced Degradation Study Protocol

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

-

This compound

-

Methanol or Acetonitrile (HPLC grade)

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

Purified water (HPLC grade)

-

pH meter

-

Water bath or oven

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. After the incubation period, cool the solution to room temperature and neutralize it with 0.1 M NaOH before HPLC analysis.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. After the incubation period, cool the solution to room temperature and neutralize it with 0.1 M HCl before HPLC analysis.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.

-

Thermal Degradation: Place the solid compound in an oven at a controlled temperature (e.g., 105°C) for 48 hours. After exposure, dissolve the solid in the mobile phase for HPLC analysis.

-

Photolytic Degradation: Expose the solid compound to UV light (e.g., 254 nm) and visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light. After exposure, dissolve the samples in the mobile phase for analysis.

-

-

Sample Analysis: Analyze the stressed samples by a stability-indicating HPLC method, comparing them to an unstressed control solution (stock solution diluted with the mobile phase).

The following diagram outlines the workflow for the forced degradation study.

Stability-Indicating HPLC Method Development Protocol

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products, allowing for accurate quantification of stability.

Objective: To develop a robust HPLC method for the quantitative determination of this compound and its degradation products.

Starting Conditions (to be optimized):

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: Acetonitrile

-

-

Gradient: A linear gradient from 5% to 95% B over 20 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by UV-Vis scan of this compound (a starting point could be 254 nm).

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Method Development and Optimization Workflow:

-

Initial Chromatographic Run: Inject a solution of unstressed this compound to determine its retention time and peak shape.

-

Analysis of Stressed Samples: Inject the samples from the forced degradation study. The goal is to achieve baseline separation between the parent peak and all degradation product peaks.

-

Method Optimization: If co-elution occurs, adjust the following parameters systematically:

-

Mobile Phase Composition: Vary the gradient slope, initial and final percentages of the organic solvent (Acetonitrile). Consider using methanol as an alternative organic modifier.

-

pH of the Aqueous Phase: Adjusting the pH of mobile phase A can significantly alter the retention of ionizable compounds.

-

Column Chemistry: If adequate separation is not achieved on a C18 column, consider other stationary phases (e.g., C8, Phenyl-Hexyl).

-

-

Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

The following diagram illustrates the logical workflow for developing a stability-indicating HPLC method.

Data Presentation and Interpretation

All quantitative data from the stability studies should be tabulated to facilitate comparison.

Table 2: Example of a Stability Data Summary Table

| Stress Condition | Incubation Time (hours) | Incubation Temperature (°C) | Initial Assay (%) | Final Assay (%) | % Degradation | Number of Degradation Products |

| Acid Hydrolysis (0.1 M HCl) | 24 | 60 | 100 | |||

| Base Hydrolysis (0.1 M NaOH) | 24 | 60 | 100 | |||

| Oxidation (3% H₂O₂) | 24 | Room Temp. | 100 | |||

| Thermal | 48 | 105 | 100 | |||

| Photolytic (UV/Vis) | As per ICH Q1B | As per ICH Q1B | 100 |

The percentage degradation is calculated as: % Degradation = [(Initial Assay - Final Assay) / Initial Assay] * 100

The number of degradation products is determined by the number of new peaks observed in the chromatogram of the stressed sample compared to the unstressed control.

Conclusion

While this compound is a stable compound when stored under the recommended conditions of 2-8°C in an inert atmosphere, its chemical structure suggests potential for degradation through oxidation, hydrolysis, and photolysis. This technical guide provides a framework for researchers to systematically evaluate the stability of this compound through forced degradation studies and the development of a stability-indicating HPLC method. The provided protocols are intended as a starting point and should be optimized for the specific laboratory conditions and instrumentation. A thorough understanding of the stability of this compound is essential for its effective use in synthesis and for ensuring the reliability and reproducibility of experimental results.

References

An In-Depth Technical Guide to 5-Bromothiazole-2-carbaldehyde for Researchers and Drug Development Professionals

Introduction: 5-Bromothiazole-2-carbaldehyde is a heterocyclic organic compound featuring a thiazole ring substituted with a bromine atom and a formyl (carbaldehyde) group. This arrangement of functional groups makes it a valuable and versatile building block in medicinal chemistry and organic synthesis. The aldehyde group serves as a reactive handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and condensations, while the bromine atom allows for the introduction of further complexity through cross-coupling reactions. This guide provides a comprehensive overview of the commercial availability of this compound, its physicochemical properties, and its application in the synthesis of biologically active molecules, particularly kinase inhibitors.

Commercial Suppliers and Physicochemical Data